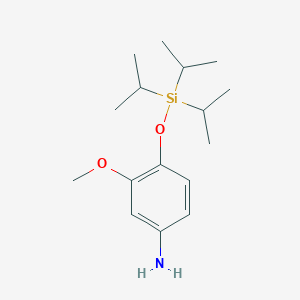![molecular formula C7H6BrN3 B1442195 5-Brom-1-methyl-1H-benzo[d][1,2,3]triazol CAS No. 944718-31-4](/img/structure/B1442195.png)
5-Brom-1-methyl-1H-benzo[d][1,2,3]triazol
Übersicht
Beschreibung
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole is a chemical compound with the molecular formula C7H6BrN3 . It is a derivative of benzotriazole, a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms .
Molecular Structure Analysis
The molecular structure of 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole can be represented by the SMILES notation: CN1C2=C(C=C(C=C2)Br)N=N1 . This indicates that the molecule contains a benzotriazole ring substituted with a bromine atom at the 5th position and a methyl group at the 1st position.Physical And Chemical Properties Analysis
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Anti-mikrobielle Wirkstoffe
Derivate von 5-Brom-1-methyl-1H-benzo[d][1,2,3]triazol wurden hinsichtlich ihres Potenzials als anti-mikrobielle Wirkstoffe untersucht. Der Triazolring ist ein häufiges Motiv in vielen pharmakologisch aktiven Verbindungen, und seine Integration in die Arzneimittelentwicklung kann die Aktivität gegen verschiedene bakterielle und pilzliche Krankheitserreger verbessern .
Landwirtschaft: Entwicklung von Pestiziden
In der Landwirtschaft dient diese Verbindung als Baustein für die Synthese von Pestiziden. Ihr Strukturmotiv findet sich in mehreren Agrochemikalien, die zum Schutz von Nutzpflanzen vor Schädlingen und Krankheiten eingesetzt werden, was zu einem höheren Ertrag und einer höheren Ernährungssicherheit beiträgt .
Materialwissenschaft: Korrosionsschutz
Die Triazolderivate sind bekannt für ihre Korrosionsschutz-Eigenschaften. Sie bilden eine schützende Schicht auf Metallen, die Oxidation und Abbau verhindert, was entscheidend ist, um die Lebensdauer von Materialien im Bauwesen und in der Produktion zu verlängern .
Industrielle Anwendungen: Chemische Synthese
Industriell wird this compound in chemischen Syntheseprozessen eingesetzt. Es dient als Zwischenprodukt bei der Herstellung verschiedener organischer Verbindungen aufgrund seiner Reaktivität und Stabilität unter verschiedenen chemischen Bedingungen .
Umweltwissenschaften: Umweltverschmutzungsbekämpfung
Diese Verbindung spielt eine Rolle in den Umweltwissenschaften, insbesondere in Strategien zur Umweltverschmutzungsbekämpfung. Ihre Derivate können zur Entfernung von toxischen Metallen und organischen Schadstoffen aus Abwasser eingesetzt werden, was die Bemühungen zur Sanierung der Umwelt unterstützt .
Biochemie: Enzyminhibition
In der Biochemie untersuchen Forscher den Einsatz von Triazolderivaten als Enzyminhibitoren. Diese Verbindungen können die Aktivität von Enzymen modulieren, was wertvoll ist, um Stoffwechselwege zu verstehen und Behandlungen für Krankheiten zu entwickeln, bei denen die Enzymregulation gestört ist .
Analytische Chemie: Chromatographie
Analytische Chemiker verwenden this compound in der Chromatographie als Standard oder Derivatisierungsmittel, um komplexe Mischungen zu analysieren. Seine besonderen chemischen Eigenschaften erleichtern die Trennung und Identifizierung von Substanzen .
Grundlagenforschung: Molekulare Studien
Studien zur Grundlagenforschung verwenden diese Verbindung bei der Erforschung molekularer Wechselwirkungen und Reaktionen. Sie dient als Modellverbindung, um das Verhalten heterocyclischer Strukturen in verschiedenen chemischen Umgebungen zu untersuchen .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that triazole compounds often interact with enzymes and proteins in the body .
Mode of Action
It is suggested that the nitrogen atoms in the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially influencing various biochemical processes.
Biochemical Pathways
Triazole compounds are known to play a role in a diverse range of applications, including pharmaceuticals and agrochemicals . Therefore, it can be inferred that 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole may influence multiple biochemical pathways, leading to downstream effects.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a permeant of the blood-brain barrier .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole. For instance, its storage temperature is recommended to be between 2-8°C . Additionally, the introduction of different substituents in the alkynyl fragment allows modulation of the semiconductor donor ability .
Biochemische Analyse
Biochemical Properties
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as cytochrome P450, where it acts as an inhibitor, affecting the enzyme’s ability to metabolize substrates. This interaction is crucial in studying the metabolic pathways and the role of cytochrome P450 in drug metabolism . Additionally, 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole has been shown to interact with proteins involved in cell signaling pathways, thereby influencing various cellular processes.
Cellular Effects
The effects of 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole on cells are diverse and depend on the cell type and concentration used. In cancer cells, this compound has been observed to inhibit cell proliferation by interfering with cell signaling pathways that regulate cell growth and division . It also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole influences cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole exerts its effects through several mechanisms. It binds to the active site of enzymes, such as cytochrome P450, inhibiting their activity by preventing substrate binding and catalysis . This inhibition can lead to changes in the metabolic processing of various compounds, including drugs and endogenous substrates. Additionally, 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole have been studied over different time periods to understand its stability and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but its activity can degrade over time, especially when exposed to light and air . Long-term studies have shown that prolonged exposure to 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole can lead to sustained inhibition of enzyme activity and persistent changes in gene expression, which may have implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole in animal models vary with dosage. At low doses, this compound can effectively inhibit enzyme activity without causing significant toxicity . At higher doses, it may induce adverse effects, including hepatotoxicity and nephrotoxicity, due to the accumulation of the compound and its metabolites in the liver and kidneys. These findings highlight the importance of dose optimization in the potential therapeutic use of 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole.
Metabolic Pathways
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . It can inhibit the metabolism of various substrates, leading to altered levels of metabolites and changes in metabolic flux. This compound may also affect the activity of other enzymes and cofactors involved in metabolic processes, further influencing cellular metabolism.
Transport and Distribution
Within cells and tissues, 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. The distribution of this compound is influenced by its lipophilicity and its ability to bind to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity of 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole may vary depending on its subcellular localization, affecting its interactions with biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
5-bromo-1-methylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-7-3-2-5(8)4-6(7)9-10-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUYITCIMJVKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944718-31-4 | |
| Record name | 5-bromo-1-methyl-1H-1,2,3-benzotriazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442113.png)




![1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1442120.png)

![1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide](/img/structure/B1442122.png)



![6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442129.png)


